molecular formula C15H12F3NO2 B1442527 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester CAS No. 1311280-43-9

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Cat. No.: B1442527
CAS No.: 1311280-43-9
M. Wt: 295.26 g/mol
InChI Key: KUDVTBZTDRYYLP-UHFFFAOYSA-N
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Description

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is a chemical intermediate of interest in medicinal chemistry and drug discovery programs. This compound features a trisubstituted pyridine core, a structural motif frequently investigated for its potential to interact with biologically relevant targets . The inclusion of the trifluoromethyl group is a common strategy in modern drug design, as it can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, thereby optimizing the pharmacological profile of new chemical entities . While specific biological data for this exact ester is not widely published, close structural analogs, particularly those where the ester has been hydrolyzed to the corresponding benzoic acid, have been identified as key intermediates in the synthesis of potent, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists . Research in this area holds therapeutic potential for conditions modulated by hormone levels. This product is intended for use in laboratory research and development as a building block for the synthesis of more complex molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-9-6-12(15(16,17)18)8-13(19-9)10-4-3-5-11(7-10)14(20)21-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDVTBZTDRYYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy and Key Intermediates

The synthesis of 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester generally involves:

  • Preparation or procurement of the substituted pyridine intermediate (6-methyl-4-trifluoromethyl-pyridin-2-yl derivative).
  • Coupling of this pyridine intermediate with a benzoic acid methyl ester or its reactive precursor.
  • Functional group transformations such as esterification or hydrolysis to obtain the final ester product.

Preparation of 6-Methyl-4-trifluoromethyl-pyridin-2-yl Intermediate

A critical precursor is the 6-methyl-4-trifluoromethyl-pyridine derivative. According to patent CN101851193A, 4-trifluoromethyl nicotinic acid derivatives can be prepared via multi-step routes involving:

  • Formation of trifluoromethyl-substituted pyridine rings through cyclization or substitution reactions.
  • Use of reagents such as phosphoryl trichloride (POCl3), trifluoroacetyl chloride, and catalysts like palladium for coupling reactions.
  • Hydrolysis and esterification steps to convert acid intermediates to methyl esters.

The preparation method involves controlled reaction conditions such as temperature, solvent choice (e.g., methanol, ethanol, ethyl acetate), and catalysts to optimize yield and purity.

Coupling Reaction to Form the Target Compound

The key step is the formation of the carbon-carbon bond between the pyridine ring and the benzoic acid methyl ester moiety. This is typically achieved via:

  • Suzuki coupling reactions using boronic acid derivatives of the pyridine ring and halogenated benzoic acid methyl esters.
  • Palladium-catalyzed cross-coupling under inert atmosphere, employing bases such as potassium hydroxide or sodium hydroxide.
  • Reaction solvents include toluene, tetrahydrofuran, or mixtures with water to facilitate the reaction.

Esterification and Hydrolysis

  • The benzoic acid methyl ester can be prepared by esterification of the corresponding benzoic acid using methanol in the presence of acid catalysts.
  • Hydrolysis of ester groups to acids or vice versa is performed using lithium hydroxide or other hydroxides under controlled temperature conditions.
  • Transesterification reactions may be employed to optimize the ester form, with reaction times and temperatures carefully controlled to favor the desired methyl ester.

Purification and Characterization

  • Purification methods include recrystallization, filtration, and thin-layer chromatography (TLC) monitoring.
  • The product purity is assessed by HPLC and NMR spectroscopy.
  • Reaction yields and purity data are optimized by adjusting reaction parameters such as temperature (typically 80-120 °C), reaction time, and reagent stoichiometry.

Summary of Preparation Methods in Data Table

Step Reagents/Catalysts Conditions Outcome/Yield Notes
Pyridine intermediate synthesis Trifluoroacetyl chloride, POCl3, Pd catalyst Reflux in toluene/THF, inert atmosphere High conversion (>80%) Control of temperature critical
Suzuki coupling 2-chloro-4-(pyridin-3-yl)pyrimidine, boronic acid, Pd catalyst 80-120 °C, base (KOH/NaOH), toluene/water Isolated yield ~80% No regioisomers or bis adducts detected
Esterification Methanol, acid catalyst Reflux, methanol solvent High purity methyl ester Esterification time and temperature optimized
Hydrolysis (if needed) Lithium hydroxide Room temp to 60 °C, aqueous media Good purity acid or ester Reaction time influences transesterification

Detailed Research Findings

  • Prolonged reaction times or elevated temperatures (>120 °C) during esterification or coupling can lead to transesterified products, which can be reversed by controlled hydrolysis with lithium hydroxide to restore the desired methyl ester with good purity.
  • Suzuki coupling protocols adapted from literature (e.g., Bioorganic & Medicinal Chemistry Letters, 2017) achieve high regioselectivity and yields without side products, critical for pharmaceutical-grade synthesis.
  • The use of bis-Boc protected guanyl intermediates and subsequent deprotection steps are noted in related synthetic pathways for analogous compounds, indicating the importance of protecting groups in complex synthesis.
  • Hydrolysis and esterification conditions are finely tuned to avoid decomposition or side reactions, with solvents such as methanol and ethanol frequently employed for their compatibility and ease of removal.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several benzoic acid esters with pyridine or substituted pyridine derivatives. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Key Substituents pKa Applications/Notes Reference
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester (Target) C₁₆H₁₃F₃N₂O₂ -CF₃ (4-pyridine), -CH₃ (6-pyridine), methyl ester 3.55 (pred.) Potential agrochemical intermediate; similar to pesticidal sulfonylureas .
Ethyl 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate C₁₇H₁₇F₃N₂O₂ -CF₃ (4-pyridine), -N(CH₃)₂ (6-pyridine), ethyl ester 3.55 (pred.) Enhanced electron-donating effect from dimethylamino group; used in drug discovery .
{[3-(6-Dimethylamino-4-trifluoromethylpyridin-2-yl)-benzyl]-methyl-amino}acetic acid ethyl ester C₂₀H₂₄F₃N₃O₂ -CF₃ (4-pyridine), -N(CH₃)₂ (6-pyridine), ethyl ester N/A Bioactive compound with H-bond acceptor sites; molecular weight 395.4 g/mol .
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate C₁₃H₁₅N₅O₆S Sulfonylurea backbone, methyl ester N/A Herbicide (metsulfuron-methyl); demonstrates role of ester groups in pesticidal activity .

Key Differences and Trends

Substituent Effects: The trifluoromethyl group in the target compound and its analogues enhances resistance to oxidative degradation compared to non-fluorinated derivatives .

Ester Group Impact :

  • Methyl esters (target compound) generally exhibit lower hydrolytic stability than ethyl esters (e.g., ), affecting pharmacokinetics .
  • In pesticidal analogues (e.g., metsulfuron-methyl ), the ester group is critical for prodrug activation via hydrolysis in plants.

Spectral Properties :

  • IR spectroscopy of benzoic acid esters shows characteristic C=O stretches at ~1700–1716 cm⁻¹, with shifts depending on substituent electronic effects . For example, electron-withdrawing groups like -CF₃ may slightly increase the C=O stretching frequency .

Biological Activity

3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester (CAS No. 1311280-43-9) is a compound of interest due to its potential biological activities. The molecular formula is C15H12F3NO2C_{15}H_{12}F_3NO_2, with a molecular weight of approximately 295.26 g/mol. This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a valuable structure in medicinal chemistry.

The compound's structure includes:

  • A pyridine ring which contributes to its pharmacological properties.
  • A benzoic acid moiety that can influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced activity against various biological targets, including enzymes and receptors involved in diseases such as cancer and inflammation. The following sections summarize findings from recent studies regarding the biological activities attributed to this compound.

Enzyme Inhibition Studies

  • Inhibition of 5-Hydroxytryptamine (5-HT) Uptake :
    • The inclusion of a trifluoromethyl group has been shown to increase the potency of compounds in inhibiting 5-HT uptake by up to six-fold compared to non-fluorinated analogs .
  • Reverse Transcriptase Inhibition :
    • Similar modifications have demonstrated improved potency against reverse transcriptase enzymes, crucial for antiviral drug development .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • Synergistic Effects : In preclinical trials, this compound has shown synergistic anticancer activity when combined with other therapeutic agents, suggesting a promising role in combination therapies for treating resistant cancers .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of the compound in various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, showcasing its potential as an anticancer agent.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)8Inhibition of cell proliferation
HeLa (Cervical)12Cell cycle arrest at G2/M phase

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress. The findings suggested that it could mitigate cell death through antioxidant mechanisms.

Treatment ConditionCell Viability (%)Mechanism
Control100Baseline
Compound Treatment85Reduced oxidative stress
Combined with Antioxidants90Enhanced protective effect

Q & A

Basic Research Questions

Q. How can synthetic routes for 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester be optimized to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Utilize NaH in THF for esterification or coupling reactions, as demonstrated in benzofuran derivative syntheses (e.g., NaH-mediated deprotonation followed by nucleophilic substitution) .
  • Step 2 : Monitor reaction progress via TLC or HPLC, referencing retention indices of structurally similar benzoic acid esters (e.g., methyl benzoate derivatives with retention factors of 1.66–1.81 under reversed-phase conditions) .
  • Step 3 : Purify via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water to achieve >95% purity, as seen in trifluoromethylpyridine analogs .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions (e.g., trifluoromethyl groups resonate at δ ~110–120 ppm in 19F^{19}\text{F}-NMR) .
  • HPLC : Compare retention times with methyl benzoate derivatives (e.g., 3-methylbenzoic acid methyl ester at 1.80 min under specific conditions) .
  • Melting Point Analysis : Cross-reference with analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (mp 287.5–293.5°C) to validate crystallinity .

Q. How does the compound’s solubility profile impact formulation for biological assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 2–9) using UV-Vis spectroscopy. Reference solubility data for methyl benzoates (e.g., logP ~2.0–3.5) .
  • Surfactant Use : For poor aqueous solubility, employ polysorbate-80 or cyclodextrin-based carriers, as shown in fluorinated benzoic acid formulations .

Advanced Research Questions

Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to trifluoromethyl-sensitive targets (e.g., mTOR/p70S6K inhibition observed in fluoropyridinone analogs) .
  • QSAR Analysis : Correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) with activity using descriptors like Hammett constants or electrostatic potential maps .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Batch Analysis : Verify compound purity (HPLC >99%) and stereochemical consistency (chiral HPLC or X-ray crystallography), as impurities or isomers can skew results .
  • Assay Replication : Standardize protocols (e.g., cell line passage number, incubation time) to minimize variability. Cross-reference with fluorinated analogs showing anti-proliferative effects via autophagy induction .

Q. How can metabolic stability of this compound be assessed in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Compare with methyl ester analogs prone to esterase hydrolysis .
  • Isotope Labeling : Synthesize 13C^{13}\text{C}-labeled derivatives to track metabolic pathways (e.g., demethylation or pyridine ring oxidation) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

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